Lanthanum chloride

描述

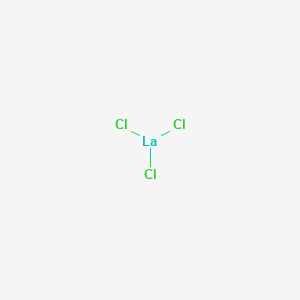

Lanthanum chloride (LaCl₃) is an inorganic compound composed of lanthanum and chlorine. It exists in anhydrous and hydrated forms (e.g., heptahydrate, LaCl₃·7H₂O) and is highly soluble in water and alcohols . Industrially, it is synthesized via the ammonium chloride route, where lanthanum oxide reacts with NH₄Cl to form LaCl₃ . Key applications include:

- Biomedical Research: Enhances cisplatin (DDP) efficacy in ovarian cancer by inhibiting the PI3K/Akt pathway and reducing RAD51-mediated DNA repair .

- Catalysis: Acts as a mild Lewis acid in organic synthesis, such as quinoxaline formation .

- Phosphate Removal: Precipitates phosphates in wastewater and swimming pools .

准备方法

Synthetic Routes and Reaction Conditions

Anhydrous lanthanum(III) chloride can be synthesized through the ammonium chloride route. In the first step, lanthanum oxide (La₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{La}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{LaCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C: [ (\text{NH}_4)_2\text{LaCl}_5 \rightarrow \text{LaCl}_3 + 2 \text{HCl} + 2 \text{NH}_3 ]

Industrial Production Methods

Industrially, lanthanum(III) chloride can be produced by dissolving lanthanum oxide, hydroxide, or carbonate in hydrochloric acid, followed by crystallization. The anhydrous chloride is obtained by heating the oxide, hydroxide, or carbonate in an atmosphere of dry hydrogen chloride .

化学反应分析

Types of Reactions

Lanthanum chloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to lanthanum metal using reducing agents like lithium or hydrogen.

Substitution: It can react with other halides to form different lanthanum halides.

Complex Formation: this compound can form complexes with various ligands.

Common Reagents and Conditions

Common reagents used in reactions with lanthanum(III) chloride include lithium, hydrogen, and various organic ligands. Typical conditions involve high temperatures and controlled atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving lanthanum(III) chloride include lanthanum metal, lanthanum oxychloride, and various lanthanum complexes .

科学研究应用

Catalysis

Role in Chemical Reactions

Lanthanum chloride is recognized for its catalytic properties, particularly in organic synthesis and petrochemical refining. It acts as a Lewis acid, facilitating various chemical transformations.

| Application | Description |

|---|---|

| Fluid Catalytic Cracking | Enhances the conversion of heavy crude oil into lighter hydrocarbons like gasoline and diesel. |

| Alkylation | Produces high-octane alkylate gasoline by promoting the reaction between alkenes and isobutane. |

| Isomerization | Converts straight-chain hydrocarbons into branched-chain isomers with higher octane ratings. |

| Polymerization | Catalyzes the polymerization of olefins, contributing to the production of various plastics. |

Case Study: Catalytic Mechanisms

Research indicates that this compound's unique coordination chemistry allows it to catalyze reactions effectively, optimizing synthetic processes in industrial applications .

Pharmaceuticals

Potential Medical Applications

this compound has been investigated for its therapeutic potential in treating various medical conditions.

Environmental Applications

Water Treatment and Algae Control

this compound is effective in treating water bodies by removing phosphates, which are responsible for algal blooms.

Material Science

Applications in Ceramics and Glass Production

this compound enhances the properties of ceramics and specialty glasses.

Biochemical Research

This compound is utilized in biochemical studies to block calcium channels, aiding research into cellular processes.

作用机制

Lanthanum chloride exerts its effects primarily through Lewis acid catalysis, where it acts as an electron pair acceptor, promoting the formation of new chemical bonds. In biological systems, it blocks calcium channels by binding to the channel proteins, thereby inhibiting calcium ion flow .

相似化合物的比较

Comparison with Other Lanthanum Compounds

Lanthanum Carbonate (La₂(CO₃)₃)

- Applications : Primarily a precursor for synthesizing LaCl₃ and lanthanum oxide .

- Properties: Non-toxic, stable, and insoluble in water, unlike water-soluble LaCl₃ .

- Research: Limited direct therapeutic use compared to LaCl₃, which shows anticancer activity .

Lanthanum Oxide (La₂O₃)

- Applications : Used in optical glass, ceramics, and catalysts .

- Properties : High melting point (2,315°C) and insoluble in water, contrasting with LaCl₃’s solubility .

- Safety : Less reactive in biological systems compared to LaCl₃, which modulates cellular pathways .

Comparison with Other Metal Chlorides in Medicine

Cisplatin (PtCl₂(NH₃)₂)

- Mechanism : Platinum-based drug causing DNA crosslinks, leading to apoptosis .

- Synergy with LaCl₃ : LaCl₃ enhances cisplatin’s cytotoxicity by suppressing PI3K/Akt and RAD51, overcoming resistance .

- Key Difference : Cisplatin directly damages DNA, while LaCl₃ acts as a sensitizer via pathway modulation .

Palladium Chloride (PdCl₂)

- Applications : Catalysis and investigational anticancer agents .

- Contrast : PdCl₂’s anticancer mechanisms are less defined compared to LaCl₃’s well-characterized PI3K/Akt inhibition .

Comparison with Other Cisplatin Sensitizers

Artesunate

- Mechanism : Downregulates RAD51, similar to LaCl₃, but derived from artemisinin .

- Efficacy : Enhances cisplatin cytotoxicity in ovarian cancer models, though LaCl₃ shows broader pathway inhibition (PI3K/Akt + RAD51) .

Thioridazine

- Mechanism : Modulates PI3K/Akt and dopamine receptors, primarily studied in lung cancer .

- Contrast: Organic compound with neuroleptic properties, unlike inorganic LaCl₃ .

Lanthanum Chloride vs. Traditional Lewis Acids

- LaCl₃: Mild Lewis acid, soluble in aqueous methanol, and reusable in reactions like quinoxaline synthesis .

- AlCl₃ : Stronger Lewis acid but corrosive and moisture-sensitive, limiting its utility in sensitive reactions .

Data Tables

Table 1: Comparison of Lanthanum Compounds

Table 2: Cisplatin Sensitizers in Ovarian Cancer

生物活性

Lanthanum chloride (LaCl₃) is a rare earth metal salt that has garnered attention for its diverse biological activities, particularly in the context of inflammation, antibacterial properties, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and implications for future research.

1. Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokine production in various cell types. A study involving human umbilical vein endothelial cells (HUVECs) demonstrated that LaCl₃ significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 when cells were stimulated with lipopolysaccharides (LPS) . The mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.

- Key Findings:

- Cytokine Reduction: LaCl₃ treatment led to decreased levels of TNF-α, IL-1β, and IL-6.

- NF-κB Pathway Inhibition: The compound inhibited the nuclear translocation and DNA-binding activity of NF-κB/p65 .

- Histone Modification: Increased levels of H3K27me3 were observed in promoter regions of inflammatory genes following treatment with LaCl₃, indicating an epigenetic regulatory effect .

2. Antibacterial Properties

Recent studies have also highlighted the antimicrobial properties of this compound. Ternary lanthanum coordination polymers synthesized from LaCl₃ exhibited significant antibacterial activity against various bacterial strains. The effectiveness was assessed using methods such as the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) assays .

- Antibacterial Activity:

Case Studies

Case Study 1: In Vivo Effects on Inflammation

A study conducted on mice demonstrated that oral administration of this compound could bind to LPS and reduce its toxicity. Mice treated with LaCl₃ showed improved survival rates when challenged with lethal doses of LPS, indicating its protective effects against endotoxin-induced shock .

Case Study 2: Toxicological Assessment

A 28-day repeated oral administration study in Wistar rats assessed the safety profile of LaCl₃. Results indicated dose-dependent increases in eosinophilic leukocytes and gastrointestinal irritation at higher doses (≥200 mg/kg), suggesting potential irritant effects on the stomach mucosa .

Research Findings Summary

常见问题

Basic Research Questions

Q. What established methods ensure high-yield synthesis of anhydrous lanthanum chloride, and how do reaction parameters influence crystallization efficiency?

Q. What standardized protocols ensure accurate characterization of this compound hydration states and purity?

- Methodological Answer : Use thermogravimetric analysis (TGA) to quantify hydration: LaCl₃·7H₂O shows mass loss at 92–93°C (free water) and 120–200°C (bound water) . X-ray diffraction (XRD) confirms crystallinity, with anhydrous LaCl₃ exhibiting peaks at 2θ = 15.3°, 24.7°, and 30.1° . Inductively coupled plasma optical emission spectroscopy (ICP-OES) verifies purity (TREO ≥99.0%), with <0.1% Ce/Nd impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy as a calcium channel blocker across experimental models?

- Methodological Answer : Discrepancies arise from chloride’s interference in electrophysiological assays. To mitigate this:

-

Use LaCl₃ in chloride-free buffers (e.g., gluconate-based solutions) to isolate Ca²⁺ channel effects .

-

Compare with La₂(CO₃)₃ controls to assess chloride-specific artifacts .

-

Standardize dosage: In vivo studies should limit La³⁺ concentrations to <0.05 mM to avoid metabolic acidosis from excess Cl⁻ .

- Data Table :

| Model System | Recommended [La³⁺] | Buffer System | Key Artifact Controls |

|---|---|---|---|

| HEK293 Cells | 0.1–1 µM | HEPES-gluconate | La₂(CO₃)₃, pH 7.4 adjustment |

| Rat Neurons | 0.05 mM | Artificial CSF | Serum bicarbonate monitoring |

Q. What experimental design considerations are critical for studying this compound’s phosphate-removal efficiency in complex aqueous systems?

- Methodological Answer :

- Control Groups : Include La(NO₃)₃ and AlCl₃ to differentiate La³⁺-specific vs. general trivalent cation effects .

- Parameters : Optimize pH (5.5–6.5 for maximal LaPO₄ precipitation) and molar ratio (La³⁺:PO₄³⁻ = 1:1) .

- Analytical Methods : Use UV-Vis spectroscopy (λ = 880 nm) with the molybdenum-blue method for residual phosphate quantification .

Q. How should researchers address the hygroscopicity of this compound during storage and handling in moisture-sensitive experiments?

- Methodological Answer :

- Store LaCl₃ in argon-filled desiccators with P₂O₅ at 4°C. Pre-dry powders at 150°C for 2 hours before use .

- For solution preparation, use anhydrous solvents (e.g., dried ethanol) and conduct reactions in gloveboxes (O₂/H₂O <1 ppm) .

Q. Contradiction Analysis & Technical Challenges

Q. Why do studies report conflicting neurotoxic effects of this compound, and how can methodologies be improved?

- Methodological Answer : High chloride loads (>2.2 g/L in drinking water) induce metabolic acidosis, confounding neurotoxicity results . To address this:

- Monitor serum bicarbonate levels in animal models.

- Use iso-osmotic LaCl₃ solutions with adjusted Cl⁻ concentrations.

- Compare with La₂(CO₃)₃-treated groups to isolate La³⁺ effects .

Q. What strategies validate the phase purity of this compound-derived materials in solid-state synthesis?

- Methodological Answer : Combine Rietveld refinement (XRD) with Raman spectroscopy (peaks at 250 cm⁻¹ for La-Cl bonds) . For hydrothermal products, energy-dispersive X-ray spectroscopy (EDS) confirms La:Cl ≈ 1:3 stoichiometry .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound in biochemical assays?

- Methodological Answer :

- Use fume hoods for powder handling to avoid inhalation (TLV-TWA: 0.1 mg/m³ for La compounds) .

- Neutralize waste with NaHCO₃ to precipitate La³⁺ before disposal .

属性

IUPAC Name |

trichlorolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAKDTKJOYSXGC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[La](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaCl3, Cl3La | |

| Record name | lanthanum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lanthanum chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-84-0 (heptahydrate), 17272-45-6 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2051502 | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lanthanum chloride appears as white crystalline solid. Gives an amber aqueous solution that can cause destruction or irreversible alterations in human skin tissue at the site of contact. Has a severe corrosion rate on steel., Dry Powder; Liquid; Water or Solvent Wet Solid, White crystalline solid. [CAMEO] (Heptahydrate) Hygroscopic; Soluble in water; [Hawley] | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-58-8, 10025-84-0 | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanthanum chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。